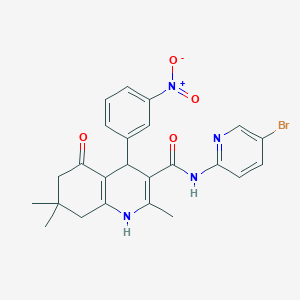
2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as TAK-659 and belongs to the family of quinolinecarboxamides.
Mécanisme D'action
TAK-659 exerts its therapeutic effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B-cells and other immune cells. By inhibiting BTK, TAK-659 can prevent the activation and proliferation of cancer cells and modulate the immune response in autoimmune disorders.
Biochemical and Physiological Effects
TAK-659 has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. In preclinical studies, TAK-659 has demonstrated significant anti-tumor activity and immune-modulatory effects. Furthermore, TAK-659 has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for laboratory experiments, including its high potency and selectivity for BTK inhibition, favorable pharmacokinetics, and safety profile. However, like any other experimental compound, TAK-659 also has some limitations, including potential off-target effects and the need for further optimization to enhance its therapeutic efficacy.
Orientations Futures
Several future directions for the research on TAK-659 can be identified. Firstly, further preclinical studies are needed to evaluate the efficacy and safety of TAK-659 in different types of cancer and autoimmune disorders. Secondly, clinical trials are required to assess the therapeutic potential of TAK-659 in humans. Thirdly, the combination of TAK-659 with other drugs or therapies should be investigated to enhance its therapeutic efficacy. Finally, the development of new BTK inhibitors based on the structure of TAK-659 could lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Conclusion
In conclusion, TAK-659 is a promising chemical compound with potential therapeutic applications in cancer and autoimmune disorders. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied, and several future directions for research have been identified. Further research on TAK-659 could lead to the development of new and effective therapies for these diseases.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 6-methyl-2-pyridinylamine with 2,6-dimethylphenyl isocyanate to form an intermediate. This intermediate is then treated with phenylacetic acid to produce the final product.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth and proliferation of cancer cells, including B-cell malignancies and solid tumors. Furthermore, TAK-659 has also been shown to modulate the immune system and reduce inflammation, making it a potential candidate for the treatment of autoimmune disorders.
Propriétés
Nom du produit |
2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C25H27N3O2 |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H27N3O2/c1-15-9-8-12-20(26-15)28-24(30)21-16(2)27-18-13-25(3,4)14-19(29)23(18)22(21)17-10-6-5-7-11-17/h5-12,22,27H,13-14H2,1-4H3,(H,26,28,30) |
Clé InChI |
UUMRCPJGUKODOM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4)C(=O)CC(C3)(C)C)C |
SMILES canonique |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4)C(=O)CC(C3)(C)C)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-3-benzoyl-4-(4-bromophenyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304158.png)
![2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304159.png)
![2-amino-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304160.png)
![2-amino-3-benzoyl-4-[4-(diethylamino)phenyl]-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304161.png)









